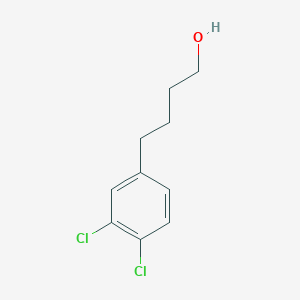![molecular formula C10H9ClN2O2 B1442968 [Amino(4-chlorophenyl)methylidene]amino prop-2-enoate CAS No. 1315376-72-7](/img/structure/B1442968.png)
[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate
Overview
Description
“[Amino(4-chlorophenyl)methylidene]amino prop-2-enoate” is a chemical compound with the CAS Number: 1315376-72-7 . It is also known by its IUPAC Name N’- (acryloyloxy)-4-chlorobenzenecarboximidamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H9ClN2O2 . Its molecular weight is 224.65 . The InChI Code for the compound is 1S/C10H9ClN2O2/c1-2-9(14)15-13-10(12)7-3-5-8(11)6-4-7/h2-6H,1H2,(H2,12,13) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis of β-Lactams : The compound has been used in the synthesis of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids, showing potential in the development of new β-lactam antibiotics (Buchholz & Hoffmann, 1991).
Heterocyclic System Synthesis : It has been utilized in the synthesis of heterocyclic systems like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, indicating its role in the development of new chemical entities with potential pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).
Vibrational and Structural Studies : There have been vibrational, structural, electronic, and optical studies of compounds like 4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, providing insights into the stability, reactivity, and potential applications in nonlinear optical materials (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Pharmaceutical Research : The compound has been studied in the context of developing specific pharmaceutical agents, such as antimicrobial agents and inhibitors of penicillin-binding protein, showcasing its potential in drug discovery and development (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Molecular Docking Studies : Research involving molecular docking studies has been conducted to understand the interaction of related compounds with biological targets, further highlighting its importance in drug design and discovery processes (Vanasundari et al., 2018).
Safety and Hazards
Mechanism of Action
- These compounds interact with multiple receptors, making them valuable for developing new derivatives with therapeutic potential .
- Their interaction with cellular targets leads to changes in signaling pathways, gene expression, and cellular processes .
- Cellular effects include inhibition of viral replication, reduction of inflammation, and modulation of immune responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-9(14)15-13-10(12)7-3-5-8(11)6-4-7/h2-6H,1H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHKDWZHMZKYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)ON=C(C1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)O/N=C(/C1=CC=C(C=C1)Cl)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






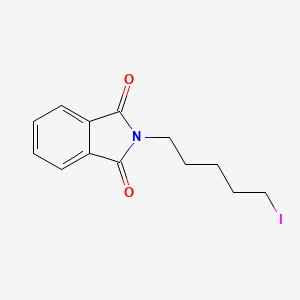
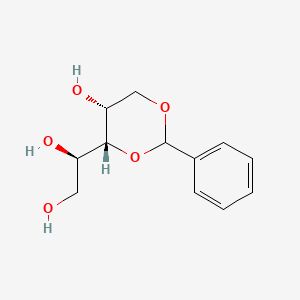
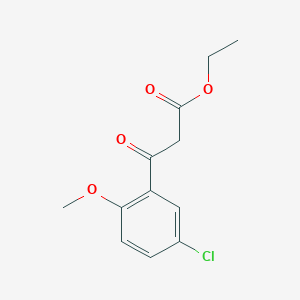
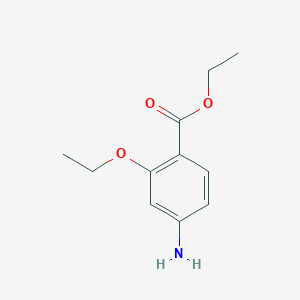

![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1442897.png)
